molecular formula C16H18N2O3 B5726669 N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea

N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B5726669
M. Wt: 286.33 g/mol
InChI Key: FXYHIYPYDBTYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N'-(4-methoxyphenyl)urea, commonly known as EMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMU belongs to the class of urea derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

EMU has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. EMU has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. EMU has also been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent. Furthermore, EMU has been found to possess antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs to treat bacterial and fungal infections.

Mechanism of Action

The mechanism of action of EMU is not fully understood, but it has been suggested that EMU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. EMU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EMU has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may act by modulating the expression of certain genes.
Biochemical and Physiological Effects
EMU has been found to possess a wide range of biochemical and physiological effects. EMU has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent. EMU has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant agent. Furthermore, EMU has been found to reduce the levels of glucose and triglycerides in the blood, indicating its potential as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

EMU has several advantages for lab experiments. EMU is relatively easy to synthesize and purify, making it readily available for research purposes. EMU has also been found to be relatively stable and non-toxic, making it suitable for in vitro and in vivo studies. However, EMU has some limitations for lab experiments. EMU has low solubility in water, which may limit its use in certain experimental conditions. EMU also has limited bioavailability, which may limit its use in animal studies.

Future Directions

For the study of EMU include further investigation of its mechanism of action, its potential as a therapeutic agent, and the development of new formulations and derivatives.

Synthesis Methods

EMU can be synthesized by reacting 4-ethoxyaniline and 4-methoxyaniline with phosgene in the presence of a base such as triethylamine. The reaction yields EMU as a white crystalline solid with a melting point of 137-139°C. The purity of EMU can be confirmed by NMR and mass spectrometry.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-15-10-6-13(7-11-15)18-16(19)17-12-4-8-14(20-2)9-5-12/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYHIYPYDBTYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.